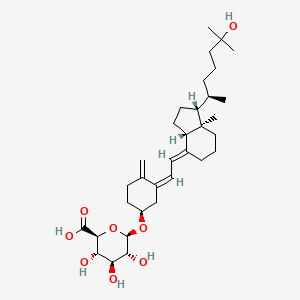

Benzyl N,N'-di-acetyl-b-chitobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to Benzyl N,N'-di-acetyl-β-chitobioside involves multiple steps, including the treatment of chitobiose derivatives with specific reagents to introduce benzyl and acetyl groups into the molecule. For example, the synthesis of a di-N-acetylchitobiose asparagine derivative involves the treatment with glycosyl chloride, followed by reaction with silver azide and hydrogenation to introduce the amino group. Subsequent reactions include condensation with benzyl N-(benzyloxycarbonyl)-L-aspartate and catalytic hydrogenation, leading to the formation of a crystalline derivative (Spinola & Jeanloz, 1970).

Molecular Structure Analysis

The characterization of these derivatives employs various analytical techniques such as melting point determination, optical rotation, thin-layer chromatography (TLC), and mass spectrometry, particularly focusing on the per(trimethylsilyl) derivative for detailed molecular structure insights (Spinola & Jeanloz, 1970).

Chemical Reactions and Properties

Chemical modifications, such as acetylation and benzoylation, play a crucial role in altering the physical and chemical properties of chitosan derivatives. For instance, N-benzoyl-O-acetyl-chitosan exhibits enhanced antimicrobial activities compared to its parent compound, chitosan, demonstrating the significant impact of chemical modifications on biological properties (Cai et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and foaming capacity, of chitosan derivatives can be significantly improved through chemical synthesis and modifications. For example, N-benzoyl-O-acetyl-chitosan shows better foam capacity and stability than chitosan, which could make it preferable for use as a foaming agent and food preservative (Cai et al., 2015).

Chemical Properties Analysis

Chemical modifications also enhance the bactericidal properties of chitosan derivatives. Studies have shown that derivatives like N-benzoyl-O-acetyl-chitosan possess much stronger antibacterial and antifungal activities than the parent compound, chitosan, against various bacterial species and fungi, highlighting the chemical versatility and potential applications of these compounds in antimicrobial and preservative roles (Cai et al., 2015).

Applications De Recherche Scientifique

Biomedical Engineering and Tissue Engineering

Chitin and chitosan, and by extension their derivatives, have shown significant promise in biomedical applications, especially in tissue engineering. These materials have been used in developing implantable biomedical devices, wound dressings, and scaffolds for tissue regeneration. The unique biocompatibility, biodegradability, and mechanical properties of chitin and chitosan derivatives make them ideal for creating structures that support tissue growth and repair. Studies have highlighted their utility in skin, bone, cartilage, liver, nerve, and tendon regeneration, showcasing the broad applicability of these materials in medicine and healthcare (Islam, Bhuiyan, & Islam, 2017).

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHNKSMASHGRS-LQNYZTQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N,N'-di-acetyl-b-chitobioside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)